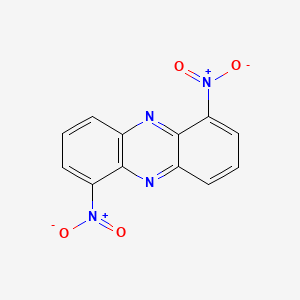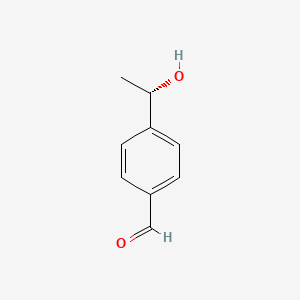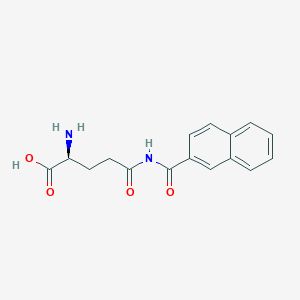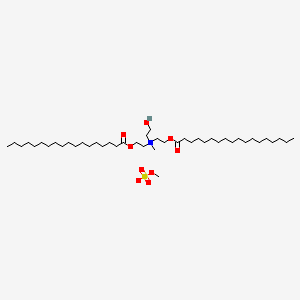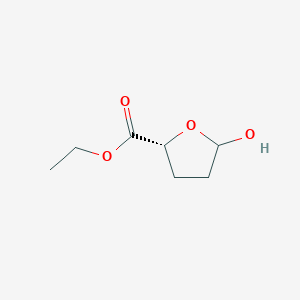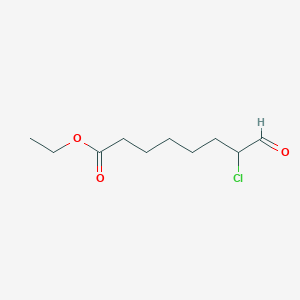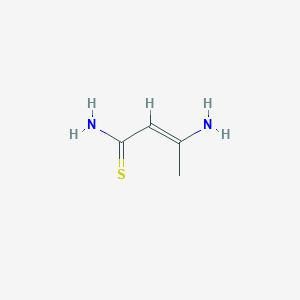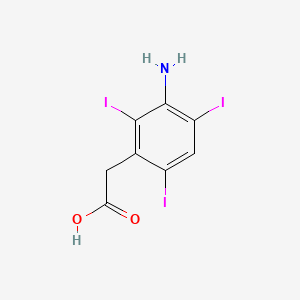
Acetic acid, (3-amino-2,4,6-triiodophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (3-amino-2,4,6-triiodophenyl)-, typically involves the iodination of a phenylacetic acid derivative followed by the introduction of an amino group. One common method includes the following steps:
Iodination: A phenylacetic acid derivative is treated with iodine and an oxidizing agent such as nitric acid to introduce iodine atoms at the 2, 4, and 6 positions of the phenyl ring.
Amination: The iodinated intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group at the 3 position.
Industrial Production Methods
Industrial production of acetic acid, (3-amino-2,4,6-triiodophenyl)-, may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, (3-amino-2,4,6-triiodophenyl)-, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of iodine atoms or the reduction of the carboxylic acid group to an alcohol.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or carboxylic acid derivatives.
Reduction: Alcohols or deiodinated compounds.
Substitution: Azides, thiols, or other substituted phenylacetic acids.
Scientific Research Applications
Acetic acid, (3-amino-2,4,6-triiodophenyl)-, has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its use in diagnostic imaging due to the presence of iodine atoms, which can enhance contrast in imaging techniques.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of acetic acid, (3-amino-2,4,6-triiodophenyl)-, depends on its specific application. In biological systems, the compound may interact with cellular components, leading to various effects:
Molecular Targets: The amino and iodine groups can interact with proteins, enzymes, and nucleic acids, potentially disrupting their function.
Pathways Involved: The compound may interfere with metabolic pathways, leading to cell death or inhibition of cell growth.
Comparison with Similar Compounds
Similar Compounds
(3-Amino-2,4,6-triiodophenyl)(cyclobutyl)acetic acid: Similar structure but with a cyclobutyl group instead of a phenyl ring.
(3-Amino-2,4,6-triiodophenyl)propanoic acid: Similar structure but with a propanoic acid moiety instead of acetic acid.
Uniqueness
Acetic acid, (3-amino-2,4,6-triiodophenyl)-, is unique due to its specific combination of functional groups and iodine atoms, which confer distinct chemical reactivity and potential applications. The presence of three iodine atoms makes it particularly useful in imaging applications, while the amino group allows for further chemical modifications.
Properties
CAS No. |
3119-17-3 |
|---|---|
Molecular Formula |
C8H6I3NO2 |
Molecular Weight |
528.85 g/mol |
IUPAC Name |
2-(3-amino-2,4,6-triiodophenyl)acetic acid |
InChI |
InChI=1S/C8H6I3NO2/c9-4-2-5(10)8(12)7(11)3(4)1-6(13)14/h2H,1,12H2,(H,13,14) |
InChI Key |
INVBOJSWUDDQJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1I)N)I)CC(=O)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-hydroxy-5-oxobicyclo[4.1.0]hept-3-ene-7-carbonitrile](/img/structure/B13820148.png)
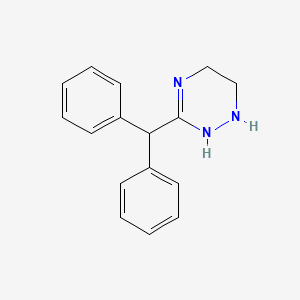
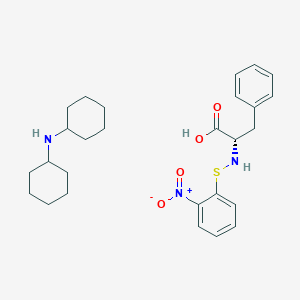
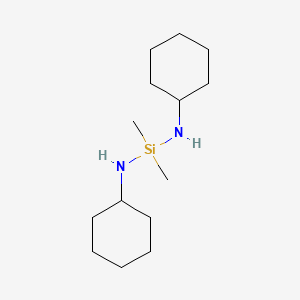
![(3Z)-5-bromo-3-[(2E)-(6-tert-butyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)hydrazinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B13820186.png)
